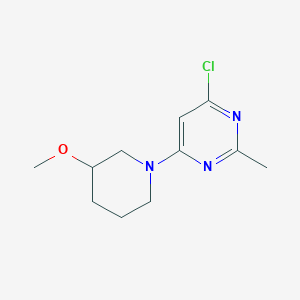

4-Chloro-6-(3-methoxypiperidin-1-yl)-2-methylpyrimidine

Overview

Description

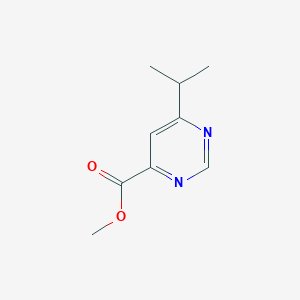

4-Chloro-6-(3-methoxypiperidin-1-yl)-2-methylpyrimidine is a chemical compound with the molecular formula C10H14ClN3O and a molecular weight of 227.69 . It is used in the synthesis of various chemical compounds .

Molecular Structure Analysis

The molecular structure of 4-Chloro-6-(3-methoxypiperidin-1-yl)-2-methylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring are a chloro group, a methoxy group, and a piperidinyl group .Physical And Chemical Properties Analysis

4-Chloro-6-(3-methoxypiperidin-1-yl)-2-methylpyrimidine has a molecular weight of 227.69 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available literature .Scientific Research Applications

Molecular Synthesis and Structural Analysis

A series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents have been synthesized, demonstrating the versatility of pyrimidine derivatives in forming complex hydrogen-bonded structures for potential applications in molecular recognition and self-assembly. The study showcases the synthesis of related compounds through palladium-catalyzed cross-coupling reactions and their characterization, highlighting the structural properties and hydrogen bonding capabilities of these compounds (Aakeröy, Schultheiss, Desper, & Moore, 2007).

Synthesis of Anticancer Drug Intermediates

4,6-Dichloro-2-methylpyrimidine, an important intermediate in the synthesis of the anticancer drug dasatinib, demonstrates the critical role of pyrimidine derivatives in pharmaceutical synthesis. The process optimization for synthesizing this compound from acetamidine hydrochloride and dimethyl malonate, followed by cyclization and chlorination, showcases the application of pyrimidine chemistry in developing therapeutic agents (Guo Lei-ming, 2012).

Protective Groups in Nucleotide Synthesis

In the field of oligonucleotide synthesis, pyrimidine derivatives like 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl have been identified as suitable protective groups for 2′-hydroxy functions, indicating their utility in the synthesis of RNA and DNA molecules. This application is crucial for developing synthetic strategies for nucleic acid-based therapeutics and research tools (Reese, Serafinowska, & Zappia, 1986).

Antihypertensive Drug Development

The molecule 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, acting as a potential I1 imidazoline receptor agonist, illustrates the application of pyrimidine derivatives in developing antihypertensive medications. This research emphasizes the compound's role in hypertension treatment and its investigation through both experimental and theoretical studies, including DFT and molecular docking, to understand its structure-activity relationships (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).

Reaction Studies and Chemical Behavior

Research on the reaction of sodium methoxide with 4-chloro-6-methylpyrimidine-2-carbonitrile, leading to 2,4-dimethoxy-6-methylpyrimidine, highlights the reactivity of pyrimidine derivatives towards nucleophilic reagents. This study provides insight into the chemical behavior of pyrimidine rings and their interactions with alkoxide ions, contributing to the broader understanding of pyrimidine chemistry and its applications in synthetic organic chemistry (Yamanaka, 1959).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-chloro-6-(3-methoxypiperidin-1-yl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O/c1-8-13-10(12)6-11(14-8)15-5-3-4-9(7-15)16-2/h6,9H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYFRKBQQNPHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCCC(C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(3-methoxypiperidin-1-yl)-2-methylpyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-3-(prop-2-yn-1-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1489906.png)

![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B1489910.png)

![2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1489913.png)

![1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1489914.png)

![1-[(Azetidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1489915.png)

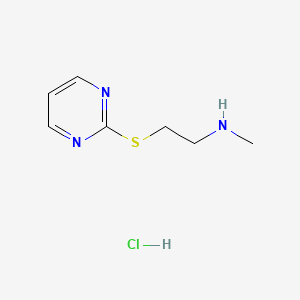

![N-methyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)ethan-1-amine hydrochloride](/img/structure/B1489920.png)

![4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1489923.png)